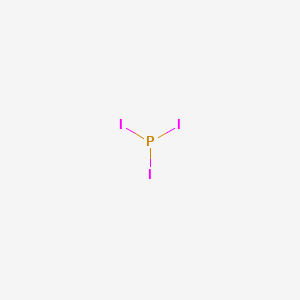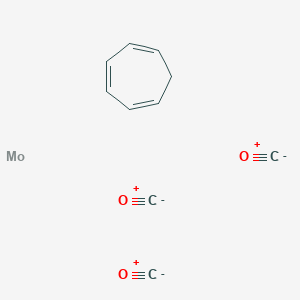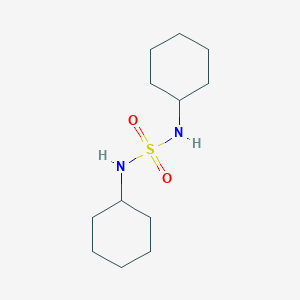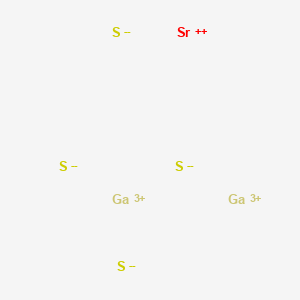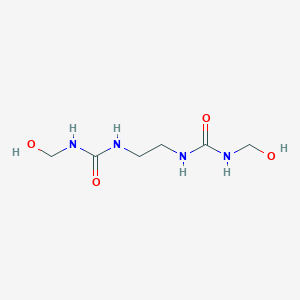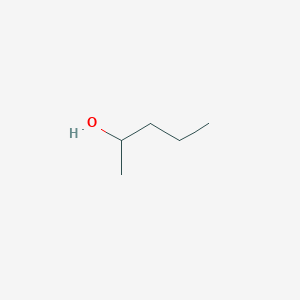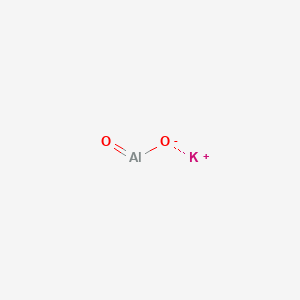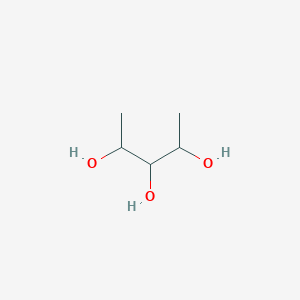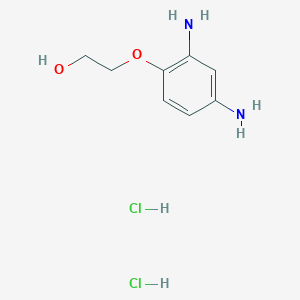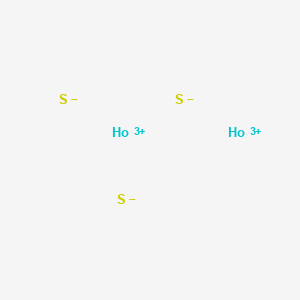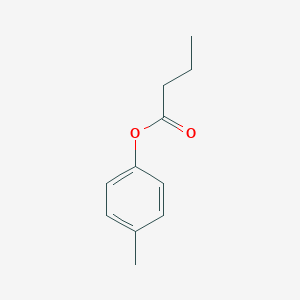
p-Tolyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Tolyl butyrate is a chemical compound that belongs to the class of esters. It is commonly used in the chemical research industry as a solvent, a reagent, and a building block for the synthesis of other chemical compounds. p-Tolyl butyrate is also known for its potential use in the pharmaceutical industry due to its various biological activities.
Wirkmechanismus
The exact mechanism of action of p-Tolyl butyrate is not fully understood. However, it has been suggested that it exerts its biological activities through the modulation of various signaling pathways. For example, p-Tolyl butyrate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, p-Tolyl butyrate has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemische Und Physiologische Effekte
P-Tolyl butyrate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, p-Tolyl butyrate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, p-Tolyl butyrate has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using p-Tolyl butyrate in lab experiments is its low toxicity. It has been shown to have a low risk of adverse effects, making it a safe compound to work with. In addition, p-Tolyl butyrate is readily available and relatively inexpensive, making it an attractive option for researchers. However, one of the limitations of using p-Tolyl butyrate is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research of p-Tolyl butyrate. One area of interest is the development of p-Tolyl butyrate-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential use of p-Tolyl butyrate in the treatment of cancer. Furthermore, the development of novel synthesis methods for p-Tolyl butyrate could lead to the discovery of new chemical compounds with potential biological activities.
Synthesemethoden
The synthesis of p-Tolyl butyrate can be achieved through various methods. One of the most common methods is the esterification of p-Tolyl alcohol with butyric acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
P-Tolyl butyrate has been extensively studied for its potential use in the pharmaceutical industry. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. In addition, p-Tolyl butyrate has been shown to have a positive effect on the central nervous system and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
14617-92-6 |
|---|---|
Produktname |
p-Tolyl butyrate |
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(4-methylphenyl) butanoate |
InChI |
InChI=1S/C11H14O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
RRXBRABFDRJAPX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)C |
Kanonische SMILES |
CCCC(=O)OC1=CC=C(C=C1)C |
Andere CAS-Nummern |
14617-92-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



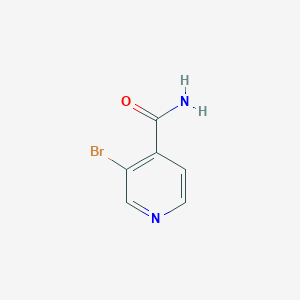
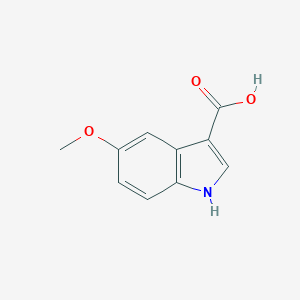
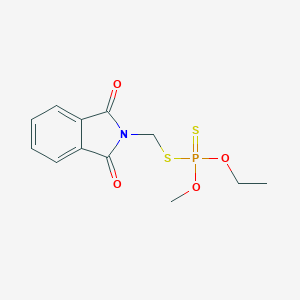
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
